7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Description
The compound 7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a substituted indolin-2-one derivative characterized by a 7-chloro group on the indole ring and a 2-methoxyphenyl-2-oxoethyl substituent at the 3-position. This structure confers unique physicochemical properties, such as moderate molecular weight (~336.75 g/mol) and polarity due to the hydroxyl and ketone groups.
Properties
Molecular Formula |
C17H14ClNO4 |
|---|---|
Molecular Weight |
331.7 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C17H14ClNO4/c1-23-14-8-3-2-5-10(14)13(20)9-17(22)11-6-4-7-12(18)15(11)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) |
InChI Key |
JUZFTYXREZAHCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=C(C(=CC=C3)Cl)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substituents, such as the chloro and methoxy groups, are introduced through subsequent reactions involving halogenation and methylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact pathways and targets depend on the specific biological context and require further research for detailed elucidation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Structural Determinants of Activity
- Substituent Position : Moving the methoxy group from the 2- to 4-position on the phenyl ring (Compound 6g vs. Parent) alters electronic effects and steric hindrance, impacting target engagement .
- Halogen Type : Bromine at the 5-position () vs. chlorine at the 7-position (Parent) influences electron-withdrawing effects and molecular volume, affecting solubility and membrane permeability .
- Bulkier Groups : The naphthylmethyl group in 3hi2one-G4 provides steric bulk, restricting binding to larger pockets like GIRK4 while excluding smaller channels .
Q & A
Basic: What synthetic strategies are employed to construct the oxindole core of this compound?
Answer:
The oxindole scaffold is typically synthesized via intramolecular α-arylation using palladium catalysts. A key step involves cyclization of an amide intermediate, facilitated by bulky chiral ligands such as N-heterocyclic carbenes (NHCs), to establish stereochemical control . Alternative routes include condensation reactions between substituted indoles and ketone precursors under acidic conditions, as demonstrated in the synthesis of structurally similar oxindoles . For example, condensation of 5-chloroindole derivatives with 2-(2-methoxyphenyl)-2-oxoethyl groups can yield the target compound, followed by hydroxylation at the 3-position.
Advanced: How can enantioselective synthesis be optimized for this compound, and what catalytic systems are effective?
Answer:
Enantioselective synthesis requires chiral palladium catalysts paired with sterically demanding ligands. In one approach, Pd(OAc)₂ and a chiral NHC ligand (e.g., (R)-DTBM-SEGPHOS) catalyze the intramolecular α-arylation of a brominated precursor, achieving >95% enantiomeric excess (ee) . Optimization involves:
- Temperature control (60–80°C) to balance reaction rate and stereoselectivity.
- Solvent selection (toluene or DMF) to stabilize transition states.
- Ligand-to-metal ratios (1:1 to 2:1) to minimize racemization.
Advanced characterization via HPLC with chiral stationary phases or vibrational circular dichroism (VCD) is critical for verifying enantiopurity .
Basic: What analytical techniques are essential for structural elucidation and purity assessment?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the 3-hydroxy configuration, as shown in studies of analogous oxindoles .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; carbonyl carbons at δ 170–180 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₃ClNO₄ requires m/z 354.0534).
- HPLC-PDA : Assesses purity (>98%) and detects regioisomeric byproducts .
Advanced: How should researchers address contradictions between in vitro binding data and in vivo pharmacological efficacy?
Answer:
Discrepancies often arise from differences in metabolic stability or tissue penetration . For example, a compound may show high V1b receptor affinity in vitro (IC₅₀ < 10 nM) but poor oral bioavailability due to first-pass metabolism. To resolve this:
- Conduct pharmacokinetic (PK) studies in rodent models to measure plasma half-life and tissue distribution .
- Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track metabolite formation .
- Perform dose-response analyses in vivo (e.g., corticotropin suppression assays) to correlate efficacy with exposure levels .
Advanced: What experimental models are suitable for evaluating the compound’s metabolic stability and drug-likeness?
Answer:
- Liver microsomal assays : Incubate the compound with human or rat liver microsomes to measure CYP450-mediated degradation rates .
- Caco-2 cell monolayers : Assess intestinal permeability and efflux ratios (P-gp substrate potential) .
- Plasma protein binding assays : Use equilibrium dialysis to determine unbound fraction, which impacts pharmacological activity .
- In vivo PK/PD modeling : Integrate plasma concentration-time profiles with biomarker responses (e.g., corticotropin levels) to establish therapeutic windows .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Based on structurally related indole derivatives:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Toxicity mitigation : The compound may exhibit acute toxicity (Category 4, H302-H312). Avoid inhalation/ingestion; store in sealed containers under argon .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
Answer:
- Substituent variation : Replace the 2-methoxyphenyl group with electron-deficient aryl rings (e.g., 2,4-dichlorophenyl) to enhance receptor binding .
- Hydroxyl group modification : Esterify the 3-hydroxy moiety to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Scaffold hopping : Introduce fused rings (e.g., pyridone) to modulate solubility and metabolic stability, as seen in antitumor oxindoles .
Basic: What computational methods aid in predicting this compound’s physicochemical properties?
Answer:
- Molecular dynamics (MD) simulations : Predict solubility and logP values using software like MOE or Schrödinger .
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites critical for receptor interactions .
- ADMET prediction tools (e.g., SwissADME): Estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .
Advanced: How can crystallographic data resolve ambiguities in regiochemical assignments?
Answer:
Single-crystal X-ray diffraction definitively assigns substituent positions. For instance, in a related oxindole, the 3-hydroxy and 2-oxoethyl groups were resolved via ORTEP diagrams , confirming the Z-configuration at the 3-position . Crystallography also identifies packing interactions (e.g., π-π stacking of methoxyphenyl groups) that influence stability .
Advanced: What strategies mitigate racemization during large-scale synthesis?
Answer:
- Low-temperature processing : Conduct reactions below 0°C to slow epimerization .
- Chiral auxiliaries : Temporarily introduce removable groups (e.g., Evans oxazolidinones) to stabilize stereocenters .
- Continuous flow chemistry : Minimize residence time at high temperatures, improving enantiomeric excess by >10% compared to batch methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
